![molecular formula C14H19NO4S B229714 1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
1-[(4-Isopropylphenyl)sulfonyl]proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Isopropylphenyl)sulfonyl]proline, also known as IPS-Pro or IPS, is a proline-based sulfonamide compound. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IPS-Pro is a white or off-white powder that is soluble in organic solvents but insoluble in water.
作用机制
The mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to the enzyme's active site. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The exact mechanism by which 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the aggregation of amyloid-beta peptides is not known.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have both biochemical and physiological effects. Biochemically, 1-[(4-Isopropylphenyl)sulfonyl]proline inhibits the activity of COX-2, resulting in the inhibition of the production of prostaglandins. This leads to a reduction in the inflammatory response. Physiologically, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to reduce pain and inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
1-[(4-Isopropylphenyl)sulfonyl]proline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to have low toxicity in animal models. However, 1-[(4-Isopropylphenyl)sulfonyl]proline has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous systems. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
未来方向
1-[(4-Isopropylphenyl)sulfonyl]proline has shown significant potential for therapeutic applications in various areas of medicine. Future research could focus on optimizing the synthesis method to improve the yield and purity of 1-[(4-Isopropylphenyl)sulfonyl]proline. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]proline, particularly with regard to its anti-tumor and anti-Alzheimer's disease properties. Future research could also focus on developing formulations of 1-[(4-Isopropylphenyl)sulfonyl]proline that improve its solubility and extend its half-life in vivo. Finally, 1-[(4-Isopropylphenyl)sulfonyl]proline could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
合成方法
1-[(4-Isopropylphenyl)sulfonyl]proline can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-isopropylbenzenesulfonyl chloride with L-proline in the presence of a base such as triethylamine. The reaction yields 1-[(4-Isopropylphenyl)sulfonyl]proline as a white solid. Other methods include the reaction of 4-isopropylbenzenesulfonyl isocyanate with L-proline or the reaction of 4-isopropylbenzenesulfonyl azide with L-proline.
科学研究应用
1-[(4-Isopropylphenyl)sulfonyl]proline has shown potential therapeutic applications in various areas of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. 1-[(4-Isopropylphenyl)sulfonyl]proline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[(4-Isopropylphenyl)sulfonyl]proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
属性
分子式 |
C14H19NO4S |
|---|---|
分子量 |
297.37 g/mol |
IUPAC 名称 |
1-(4-propan-2-ylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)11-5-7-12(8-6-11)20(18,19)15-9-3-4-13(15)14(16)17/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) |
InChI 键 |
KVOHIYCKWXUYMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
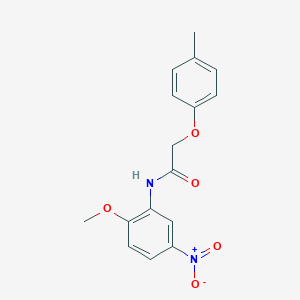
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
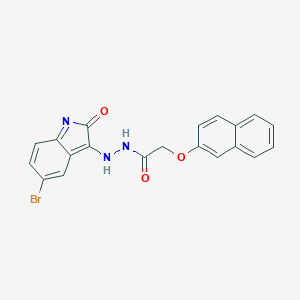
![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)
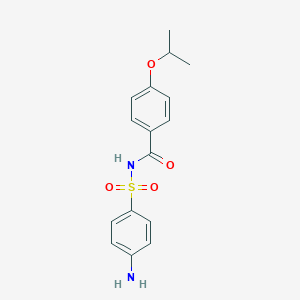
![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
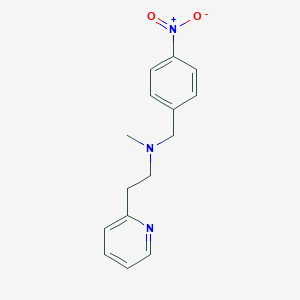
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)
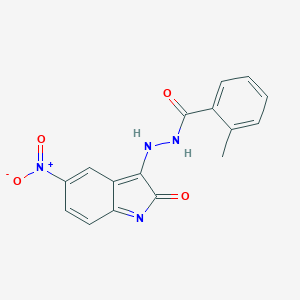
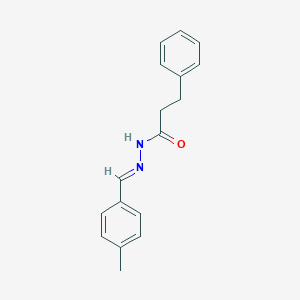
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)